N-(2-methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Description

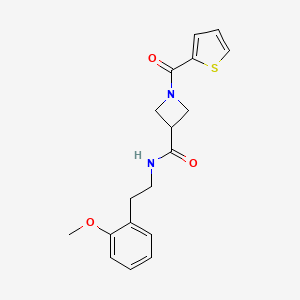

N-(2-Methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) functionalized at the 1-position with a thiophene-2-carbonyl group and at the 3-position with a carboxamide moiety. This structure suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) or protease-linked pathways due to its hybrid aromatic-heterocyclic scaffold .

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-23-15-6-3-2-5-13(15)8-9-19-17(21)14-11-20(12-14)18(22)16-7-4-10-24-16/h2-7,10,14H,8-9,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNMUQSQUMTOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

The molecular formula of this compound is C18H20N2O3S, with a molecular weight of 344.43 g/mol. The compound features a thiophene ring and a methoxyphenethyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. In particular, azetidine derivatives have been shown to inhibit pathways associated with tumor cell proliferation and survival. For instance, compounds with similar structures have demonstrated the ability to inhibit STAT3 signaling, a pathway often dysregulated in cancer cells.

Biological Activity Assays

Several studies have evaluated the biological activity of azetidine derivatives, including this compound. Key findings include:

- Cell Viability Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MDA-MB-468 cells. The IC50 values observed were in the low micromolar range, indicating potent activity ( ).

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, suggesting that it may trigger programmed cell death mechanisms essential for combating tumor growth ( ).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the azetidine core and substituent groups significantly influence biological activity. For example:

| Compound Structure | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | 0.79 | Potent STAT3 inhibitor |

| Analog 1 | 1.4 | Moderate cytotoxicity against MDA-MB-231 |

| Analog 2 | 6.8 | Lower efficacy compared to primary compound |

This table illustrates how variations in structure can lead to differing levels of biological activity.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study assessed the effects of this compound on breast cancer cell lines. Results indicated a marked reduction in cell viability at concentrations as low as 1 μM, highlighting its potential as an anticancer agent ( ).

- Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with traditional chemotherapeutics like docetaxel. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a potential strategy for improving treatment outcomes in resistant cancer types ( ).

Scientific Research Applications

The biological activity of N-(2-methoxyphenethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is primarily attributed to its structural features, which allow it to interact with various molecular targets within biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including:

- MDA-MB-231 (triple-negative breast cancer)

- MDA-MB-468 (breast cancer)

In vitro studies have shown that the compound can induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The IC50 values reported for these cell lines are as follows:

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| MDA-MB-231 | 0.79 | Potent STAT3 inhibitor |

| MDA-MB-468 | 1.5 | Significant cytotoxicity |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the azetidine core and substituent groups significantly influence the biological activity of the compound. A summary table of SAR findings is presented below:

| Compound Structure | IC50 (μM) | Activity Description |

|---|---|---|

| This compound | 0.79 | Potent STAT3 inhibitor |

| Analog 1 | 1.4 | Moderate cytotoxicity against MDA-MB-231 |

| Analog 2 | 6.8 | Lower efficacy compared to primary compound |

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a marked reduction in cell viability at concentrations as low as 1 μM, highlighting its potential as an anticancer agent.

Case Study 2: Combination Therapies

Research has explored the synergistic effects of this compound when used in combination with traditional chemotherapeutics such as docetaxel. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a potential strategy for improving treatment outcomes in resistant cancer types.

Comparison with Similar Compounds

Structural Analysis and Key Features

The thiophene-2-carbonyl group provides electron-rich π-systems for hydrophobic interactions, while the 2-methoxyphenethyl substituent may improve membrane permeability due to its moderate lipophilicity (predicted logP ~2.8–3.5).

Comparison with Structural Analogs

Substituent Effects

Key Observations :

- Azetidine vs.

- Substituent Lipophilicity : The 2-methoxyphenethyl group in the target compound enhances lipophilicity over ethyl (98b) or 4-methoxyphenyl (97e) substituents, suggesting improved blood-brain barrier penetration.

Pharmacological Activity

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Core | Molecular Weight | logP | Aromatic Rings | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | Azetidine | 389.45 | 3.2 | 2 | 5 |

| 98b | Thiophene | 253.30 | 1.5 | 1 | 4 |

| 6p | Thiophene | 375.48 | 2.8 | 3 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.